(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol

Catalog No.
S1801120
CAS No.
136781-89-0
M.F
C29H37D4NO4
M. Wt
471.66
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-...

CAS Number

136781-89-0

Product Name

(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol

IUPAC Name

(1S,2S,6R,14R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C29H37D4NO4

Molecular Weight

471.66

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29?

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
  • Origin: The core structure of the molecule is a modified morphinan, a class of naturally occurring compounds found in opium poppy (Papaver somniferum) []. This suggests the compound might be a derivative of morphine, a well-known opioid pain medication.
  • Significance: Due to the lack of specific research on this compound, it's difficult to determine its significance. However, modifications of morphine are often explored for potential therapeutic applications, such as developing pain medications with reduced side effects [].

Molecular Structure Analysis

The key features of the molecule include:

  • Morphinan Skeleton: The core structure consists of a tricyclic ring system characteristic of morphinan alkaloids.
  • Substituents: Several functional groups are attached to the morphinan skeleton:
    • Methoxy group (OCH3) at position 6: This can affect the compound's lipophilicity (fat solubility) and potentially influence its interaction with biological systems [].
    • Etheno bridge between positions 6 and 14: This modification differentiates the compound from morphine and might impact its pharmacological properties [].
    • Cyclopropylmethyl group at position 17: This bulky group can influence binding interactions with potential targets.
    • (2S)-2-hydroxy-3,3-dimethylbutan-2-yl group at position 18: This group likely contributes to the overall stereochemistry and potentially affects the compound's interactions with biological receptors.

Potential Applications:

Based on the structural similarity of the compound to known opioids, such as morphine, it is possible that researchers might be interested in investigating its potential effects on the opioid system. The opioid system is a complex network of receptors in the nervous system that play a role in pain perception, reward, and addiction .

  • Pain Management: Opioid medications are commonly used to treat moderate to severe pain. Researchers might be interested in determining if the compound has analgesic (pain-relieving) properties similar to morphine but with a different side effect profile .
  • Addiction Treatment: Opioid addiction is a major public health concern. Researchers might be interested in studying the compound to see if it interacts with opioid receptors in a way that could help with addiction treatment .

XLogP3

5

Dates

Modify: 2023-08-15

Explore Compound Types